Product packaging for Ethyltriethoxygermane(Cat. No.:CAS No. 5865-92-9)

Ethyltriethoxygermane

Cat. No.: B1603156
CAS No.: 5865-92-9
M. Wt: 236.87 g/mol
InChI Key: ZDYQCRCRHOQEED-UHFFFAOYSA-N
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Description

Ethyltriethoxygermane is a high-purity organometallic compound that serves as a critical precursor in advanced materials research and development. It is primarily utilized in sol-gel processes for synthesizing germanium-doped glass and ceramic materials . In polymer chemistry, it functions as a monomer or cross-linking agent; for instance, related germanium-based monomers are used to create novel donor-acceptor conjugated polymers for applications in organic electronics, such as polymer solar cells, where they help tune the highest occupied molecular orbital (HOMO) level to improve device performance . Its molecular structure, featuring both hydrolyzable ethoxy groups and a stable ethyl group, allows researchers to incorporate germanium into inorganic networks or hybrid organic-inorganic materials, modulating the optical, electronic, and mechanical properties of the resulting matrix. This reagent is essential for developing new materials in fields including photonics, catalysis, and nano-composites. This product is intended for research purposes in a controlled laboratory environment by qualified personnel. It is strictly for Research Use Only and is not classified or approved for personal, household, medicinal, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20GeO3 B1603156 Ethyltriethoxygermane CAS No. 5865-92-9

Properties

IUPAC Name

triethoxy(ethyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20GeO3/c1-5-9(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYQCRCRHOQEED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Ge](CC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20GeO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625954
Record name Triethoxy(ethyl)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5865-92-9
Record name Triethoxy(ethyl)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies for Ethyltriethoxygermane

Refined Synthetic Routes and Precursor Engineering

The engineering of precursors is fundamental to the efficient synthesis of asymmetrically substituted organogermanium compounds like ethyltriethoxygermane. By carefully selecting starting materials and reaction conditions, chemists can direct the reaction towards the desired product.

Alkoxygermane Synthesis via Alkoxide Exchange Reactions

One of the most versatile methods for synthesizing alkoxygermanes is through alkoxide exchange or alcoholysis. This approach typically involves the reaction of a germanium halide with an alcohol or an alkali metal alkoxide. For this compound, a common precursor is ethyltrichlorogermane (EtGeCl₃).

The reaction of ethyltrichlorogermane with ethanol (B145695) in the presence of a base (to neutralize the HCl byproduct) or with sodium ethoxide (NaOEt) leads to the sequential substitution of chloride ions with ethoxide groups. The powerful nucleophilicity of the alkoxide ensures the reaction proceeds efficiently. libretexts.orgmasterorganicchemistry.com

Reaction Scheme: EtGeCl₃ + 3 NaOEt → EtGe(OEt)₃ + 3 NaCl

This method is highly effective due to the thermodynamic stability of the resulting sodium chloride salt, which drives the reaction to completion. The choice of solvent and temperature is crucial for controlling the reaction rate and preventing side reactions.

PrecursorReagentBase/CatalystTypical SolventTemperature (°C)Yield (%)
EthyltrichlorogermaneEthanolTriethylamineDiethyl Ether0 - 25> 85
EthyltrichlorogermaneSodium EthoxideNoneEthanol25 - 78> 90
TetrachlorogermaneEthanolAmmoniaHexane0Variable

This table presents representative data for analogous alkoxygermane syntheses, illustrating typical conditions and outcomes.

Investigations into Germane (B1219785) Hydride Precursor Functionalization

Germane hydrides, such as triethoxygermane (HGe(OEt)₃) or ethylgermane (EtGeH₃), offer alternative pathways through functionalization reactions. One such pathway is hydrogermylation, which involves the addition of a Ge-H bond across a double or triple bond. wikipedia.orgpharmacy180.com While not a direct route to this compound from an alkene, the underlying principle of functionalizing a Ge-H bond is key.

A more direct application involves the reaction of a germane hydride with an alkyl halide or the alcoholysis of an ethyl-substituted germane hydride. For instance, the controlled reaction of ethylgermane with ethanol, potentially catalyzed by a transition metal, could yield this compound through the stepwise replacement of hydride with ethoxide.

Hypothetical Reaction Scheme: EtGeH₃ + 3 EtOH --(Catalyst)--> EtGe(OEt)₃ + 3 H₂

Research in this area focuses on developing selective catalysts that can control the degree of substitution and prevent over-alkoxylation or redistribution reactions.

Direct Synthesis Approaches and Their Methodological Advancements

Direct synthesis involves the reaction of elemental germanium with organic reagents. For organogermanium compounds, this is often a challenging route due to the relative inertness of elemental germanium. osti.gov However, advancements have been made using highly reactive conditions or activated forms of germanium.

A conceptual direct synthesis of this compound could involve the reaction of germanium powder with ethyl chloride and ethanol at elevated temperatures and pressures, often in the presence of a copper catalyst, similar to the Direct Process for silicones.

Conceptual Reaction Scheme: Ge + EtCl + 3 EtOH --(Catalyst, Δ, P)--> EtGe(OEt)₃ + ...

This method, while potentially cost-effective, typically suffers from low selectivity, producing a mixture of different organogermanium compounds. wikipedia.org Current research aims to improve catalyst design to enhance the selectivity for specific products like this compound.

Mechanistic Studies of this compound Formation Reactions

Understanding the reaction mechanism is crucial for optimizing synthetic protocols. Mechanistic studies for organogermanium compounds focus on identifying transient species and analyzing the kinetic profiles of the reactions.

Elucidation of Reaction Intermediates in Organogermanium Synthesis

The formation of this compound, particularly from germanium halides, proceeds through a series of substitution steps. wikipedia.org In the reaction of EtGeCl₃ with sodium ethoxide, the reaction likely follows an Sₙ2-type mechanism. The ethoxide ion (⁻OEt), a strong nucleophile, attacks the electrophilic germanium center, displacing a chloride ion.

Reaction Intermediate Steps:

EtGeCl₃ + NaOEt → [EtGeCl₂(OEt)] + NaCl

[EtGeCl₂(OEt)] + NaOEt → [EtGeCl(OEt)₂] + NaCl

[EtGeCl(OEt)₂] + NaOEt → EtGe(OEt)₃ + NaCl

Each step involves a partially substituted chlorotriethoxygermane intermediate. The isolation and characterization of these intermediates can be challenging due to their high reactivity. In some organogermanium reactions, highly reactive, low-valent species such as germylenes (the germanium analogues of carbenes) have been identified as key intermediates, though these are more common in reductive or high-temperature processes rather than simple substitution. nih.gov

Kinetic Analysis of this compound Synthetic Pathways

Detailed kinetic studies specifically for the synthesis of this compound are not widely published. However, the kinetics can be inferred from studies of similar reactions. utwente.nl The rate of formation via the alkoxide exchange route is expected to depend on several factors:

Concentration of Reactants: The reaction rate is typically first order with respect to both the germanium halide and the alkoxide concentrations.

Temperature: As with most chemical reactions, the rate increases with temperature, following the Arrhenius equation.

Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate.

A simplified rate law for one of the substitution steps can be expressed as: Rate = k[EtGeCl₃₋ₙ(OEt)ₙ][⁻OEt]

Kinetic studies help in determining the rate-determining step and allow for the optimization of reaction time, temperature, and reactant ratios to maximize the yield and purity of the final product. youtube.com

Green Chemistry Principles in this compound Synthesis

Solvent-Free and Atom-Economical Methodologies

The ideal synthesis of this compound embodies the principles of atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste. researchgate.net One of the most promising atom-economical routes to this compound is the direct hydrogermylation of ethylene with triethoxygermane. This addition reaction, in principle, can achieve 100% atom economy as all atoms of the reactants are incorporated into the desired product.

Reaction: CH2=CH2 + HGe(OCH2CH3)3 → CH3CH2Ge(OCH2CH3)3

Solvent-free synthesis represents a significant advancement in green chemistry, eliminating the environmental and health hazards associated with volatile organic compounds (VOCs). rsc.org Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful solvent-free technique for the synthesis of various organometallic compounds. nih.govcardiff.ac.uk The application of ball milling, a common mechanochemical method, to the synthesis of organogermanium compounds has shown promise in reducing solvent usage and reaction times. rsc.org While specific studies on the mechanochemical synthesis of this compound are not yet prevalent, the successful application of this technique to other organogermanium compounds suggests its potential viability. nih.gov

Another solvent-free approach gaining traction is microwave-assisted synthesis. rjptonline.orgindianjournals.com Microwave irradiation can significantly accelerate reaction rates and improve yields, often in the absence of a traditional solvent. rjptonline.orgscispace.com This technique offers a more energy-efficient alternative to conventional heating methods. scispace.com The application of microwave-assisted synthesis to organogermanium complexes has been demonstrated, highlighting its potential for the clean and rapid production of compounds like this compound. rjptonline.orgindianjournals.com

To quantify the "greenness" of these synthetic routes, various metrics are employed. wikipedia.orgnih.gov Atom Economy (AE), Reaction Mass Efficiency (RME), and E-Factor are critical parameters for evaluating the efficiency and environmental impact of a chemical process. nih.govresearchgate.netmdpi.com

Green MetricDescriptionIdeal Value
Atom Economy (AE) (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%100%
Reaction Mass Efficiency (RME) (Mass of isolated product / Total mass of reactants) x 100%100%
E-Factor Total mass of waste / Mass of product0

This table provides a summary of key green chemistry metrics used to evaluate the sustainability of chemical syntheses.

Sustainable Catalyst Development for Organogermane Production

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. ibm.com The development of sustainable catalysts for the synthesis of organogermanium compounds, including this compound, is an active area of research. nottingham.ac.uk The focus is on replacing traditional, often toxic and expensive, heavy metal catalysts with more abundant, less toxic, and recyclable alternatives.

Recent advancements have highlighted the potential of 3d transition metal catalysts, such as those based on cobalt, as environmentally friendly and cost-effective options for organogermane synthesis. nih.gov Pincer-type cobalt complexes, for instance, have demonstrated high stability, activity, and selectivity in various catalytic transformations, offering a promising avenue for the hydrogermylation of alkenes to produce alkylgermanes. nih.gov The use of such catalysts aligns with the principles of sustainable chemistry by reducing reliance on precious metals and minimizing catalyst-related waste. nih.gov

The table below presents a hypothetical comparison of different catalytic systems for the hydrogermylation synthesis of this compound, based on general principles of sustainable catalysis.

Catalyst TypePotential AdvantagesPotential Challenges
Homogeneous Cobalt Pincer Complex High activity and selectivity, use of earth-abundant metal.Catalyst separation and recycling can be difficult.
Heterogeneous Supported Palladium Easy separation and recyclability, potential for continuous flow processes.Potential for metal leaching, may require harsher reaction conditions.
Photocatalyst Utilizes light as an energy source, can enable novel reaction pathways.Scalability can be a challenge, may require specific reactor designs.

This table offers a comparative overview of potential sustainable catalyst types for the synthesis of this compound.

Advanced Spectroscopic and Structural Elucidation of Ethyltriethoxygermane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organogermane compounds. wikipedia.org It provides precise information about the chemical environment of NMR-active nuclei, such as ¹H, ¹³C, and ⁷³Ge, allowing for unambiguous structural assignment and the study of dynamic processes. For ethyltriethoxygermane, ¹H and ¹³C NMR spectra offer direct confirmation of the ethyl and ethoxy groups and their connectivity to the central germanium atom.

The ¹H NMR spectrum is expected to show a triplet and a quartet for the methyl and methylene protons of the ethyl group, respectively, and another distinct triplet and quartet for the methyl and methylene protons of the three equivalent ethoxy groups. Similarly, the ¹³C NMR spectrum would display four distinct resonances corresponding to the four unique carbon environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Nucleus Predicted Chemical Shift (ppm) Multiplicity Integration
Ge-CH₂-CH₃ ¹H ~1.0 - 1.2 Quartet 2H
Ge-CH₂-CH₃ ¹H ~0.9 - 1.1 Triplet 3H
O-CH₂-CH₃ ¹H ~3.7 - 3.9 Quartet 6H
O-CH₂-CH₃ ¹H ~1.1 - 1.3 Triplet 9H
Ge-C H₂-CH₃ ¹³C ~10 - 15 - -
Ge-CH₂-C H₃ ¹³C ~8 - 12 - -
O-C H₂-CH₃ ¹³C ~58 - 62 - -

Beyond proton and carbon, ⁷³Ge NMR spectroscopy offers direct insight into the metallic center, although its application is challenging due to the nucleus's low natural abundance, low magnetogyric ratio, and large quadrupole moment. researchgate.net These properties often lead to broad resonance signals. researchgate.net Nevertheless, ⁷³Ge chemical shifts fall into distinct regions depending on the coordination number of the germanium atom, making it a valuable tool for studying coordination changes in derivatives. researchgate.net

For more complex derivatives of this compound or for verifying assignments in overlapping spectra, multi-dimensional NMR techniques are indispensable. iaea.orguni-konstanz.de These experiments resolve correlations between different nuclei, providing unambiguous connectivity information.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methylene and methyl protons within the ethyl group and within the ethoxy groups.

¹³C-¹H HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each carbon atom with its directly attached protons, allowing for definitive assignment of the ¹³C resonances based on the more easily assigned ¹H spectrum. nih.gov

¹³C-¹H HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbon and hydrogen atoms over two or three bonds. It would be crucial for confirming the connectivity of the ethyl and ethoxy groups to the germanium atom by observing correlations from the methylene protons of each group to the corresponding methylene carbons and potentially across the Ge-O and Ge-C bonds.

These advanced methods are essential for characterizing more intricate organogermane architectures where simple one-dimensional spectra may be insufficient for complete structural determination. nih.gov

In-situ NMR spectroscopy is a powerful method for monitoring the progress of chemical reactions in real-time, providing kinetic data and helping to identify transient intermediates. chemrxiv.orgfu-berlin.de This technique can be applied to study the synthesis of this compound, for instance, by monitoring the reaction between a germanium precursor and ethanol (B145695). By acquiring spectra at regular intervals directly from the reaction mixture, one can track the consumption of reactants and the formation of the product. beilstein-journals.org This approach allows for the determination of reaction kinetics and can reveal the presence of short-lived intermediate species, thereby offering profound insights into the reaction mechanism. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within a molecule. youtube.com These techniques are complementary; FT-IR measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. youtube.com For this compound, these methods are excellent for characterizing the Ge-C and Ge-O bonds, as well as the vibrations associated with the alkyl and alkoxy groups.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹)
C-H Stretching (Alkyl/Alkoxy) FT-IR, Raman 2850 - 3000
C-O Stretching (Alkoxy) FT-IR (strong) 1050 - 1150
Ge-O Stretching FT-IR, Raman 600 - 750
Ge-C Stretching FT-IR, Raman 550 - 650

The Ge-O and Ge-C stretching modes are particularly important as they provide direct information about the core of the molecule. The frequencies of these vibrations can be influenced by the nature of other substituents on the germanium atom, offering a sensitive probe of the electronic environment.

Many organometallic compounds, including organogermanes, can exist in different crystalline forms (polymorphs) or undergo phase transitions upon changes in temperature or pressure. rsc.org Correlative spectroscopy, which involves applying multiple spectroscopic techniques (such as variable-temperature FT-IR or Raman) simultaneously with other analytical methods like Differential Scanning Calorimetry (DSC), can monitor these structural changes. By observing shifts in vibrational frequencies or the appearance of new bands, one can characterize the molecular rearrangements that occur during a phase transition. This provides valuable information on the solid-state structure and dynamics of this compound and its derivatives.

To support experimental assignments and gain deeper insight, theoretical calculations are often employed to predict vibrational spectra. walshmedicalmedia.com Using methods like Density Functional Theory (DFT), the geometry of this compound can be optimized, and its vibrational frequencies and intensities can be calculated. nih.gov These computed spectra can then be compared with the experimental FT-IR and Raman data. A strong correlation between the calculated and observed spectra validates the assignment of vibrational modes. researchgate.net Furthermore, this computational approach can be used to model proposed reaction intermediates or transition states, and the comparison of their calculated spectra with experimental data can provide strong evidence for proposed reaction mechanisms.

Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Pathways

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. ludger.com Using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecular ion of this compound can be observed, confirming its molecular integrity and formula.

Harder ionization techniques, such as Electron Ionization (EI), induce fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the compound's structure. For this compound, fragmentation is expected to occur through the cleavage of the ethyl and ethoxy groups from the germanium center. Common fragmentation pathways for alkoxygermanes include the loss of an alkoxy radical (•OR) or an alkene via rearrangement, and cleavage of the Ge-C bond. youtube.comnih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound (C₈H₂₀GeO₃, MW: 236.83 g/mol )

m/z (mass-to-charge ratio) Proposed Fragment Identity Proposed Loss
237 [M+H]⁺ (Molecular Ion + H) -
207 [M - C₂H₅]⁺ Loss of ethyl radical
191 [M - OC₂H₅]⁺ Loss of ethoxy radical
163 [M - C₂H₅ - C₂H₄O]⁺ Loss of ethyl radical and ethylene oxide

Analysis of these fragmentation pathways provides robust confirmation of the molecular structure by piecing together the constituent parts of the molecule based on their mass. researchgate.net

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of the elemental composition of a molecule by measuring its mass with extremely high precision. nih.govazolifesciences.com Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, can distinguish between ions with very similar nominal masses, providing mass accuracy typically within 5 ppm (parts per million). frontiersin.orgyoutube.com This capability is essential for confirming the identity of this compound and verifying the successful synthesis of its derivatives.

The process involves ionizing the sample, often using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), and then measuring the mass-to-charge ratio (m/z) of the resulting ions. azolifesciences.com For this compound (C₈H₂₀GeO₃), the theoretical exact mass of its protonated molecule [M+H]⁺ can be calculated by summing the exact masses of its constituent isotopes. By comparing this theoretical mass with the experimentally measured mass from the HRMS instrument, the elemental formula can be confirmed with a high degree of confidence.

Research Findings:

In a typical HRMS analysis of this compound, the instrument would be calibrated to ensure high mass accuracy. The compound would be introduced into the ion source, and the resulting spectrum would show a peak corresponding to the protonated molecule [C₈H₂₁GeO₃]⁺. The measured m/z value of this ion is then compared to the calculated theoretical value. The small mass difference (Δm), expressed in ppm, serves as a key indicator of the correct compound identification. Germanium's distinct isotopic pattern provides further confirmation.

Interactive Data Table: HRMS Data for this compound

Below is a representative data table illustrating the expected results from an HRMS analysis of this compound.

Ion SpeciesTheoretical m/zMeasured m/zMass Error (ppm)
[M+H]⁺ with ⁷⁴Ge239.0704239.0711+2.9
[M+Na]⁺ with ⁷⁴Ge261.0523261.0530+2.7
[M+H]⁺ with ⁷²Ge237.0709237.0715+2.5
[M+H]⁺ with ⁷⁰Ge235.0722235.0729+3.0

Note: The table shows hypothetical but realistic data for the most abundant germanium isotope (⁷⁴Ge) and two other isotopes to illustrate the principle. The mass error is well within the acceptable range for confident identification.

Tandem Mass Spectrometry for Structural Elucidation of Reaction Products

Tandem mass spectrometry, also known as MS/MS, is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. ddtjournal.com This method is particularly valuable for elucidating the structures of new derivatives of this compound or for identifying unknown products from its reactions. The process involves selecting a specific precursor ion (e.g., the protonated molecule of a reaction product) in the first stage of the mass spectrometer, subjecting it to fragmentation through collision-induced dissociation (CID), and then analyzing the resulting product ions in the second stage. ddtjournal.com

Research Findings:

When a reaction product derived from this compound is analyzed by tandem MS, the precursor ion is isolated and fragmented. The resulting product ion spectrum can reveal characteristic losses corresponding to specific parts of the molecule. For example, the loss of an ethoxy group (-OC₂H₅) or an entire triethoxygermyl group [-Ge(OC₂H₅)₃] would produce specific product ions. By carefully analyzing these fragmentation pathways, researchers can reconstruct the structure of the parent molecule. This technique is indispensable for characterizing reaction intermediates and final products in synthetic chemistry involving organogermanium compounds.

Interactive Data Table: Hypothetical MS/MS Fragmentation of a Functionalized this compound Derivative

Consider a hypothetical derivative, R-CH₂-CH₂-Ge(OC₂H₅)₃, where 'R' is a functional group.

Precursor Ion (m/z)Fragmentation PathwayProduct Ion (m/z)Neutral LossStructural Inference
[M+H]⁺Loss of ethanol[M+H - C₂H₅OH]⁺46.0417Presence of an ethoxy group
[M+H]⁺Loss of ethene[M+H - C₂H₄]⁺28.0313Rearrangement of ethyl group
[M+H]⁺Cleavage of Ge-C bond[Ge(OC₂H₅)₃]⁺R-CH₂-CH₂•Confirms the triethoxygermyl moiety
[M+H]⁺Cleavage of C-C bond[R-CH₂]⁺•CH₂-Ge(OC₂H₅)₃Confirms the ethyl linker to group R

This table illustrates how different fragmentation pathways can be used to confirm the presence of specific structural motifs within an unknown molecule.

X-ray Diffraction (XRD) and Electron Microscopy for Solid-State and Nanostructural Analysis

While mass spectrometry excels at analyzing individual molecules, X-ray diffraction and electron microscopy are essential for characterizing the arrangement of atoms and molecules in the solid state and at the nanoscale.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edumdpi.com The technique involves directing a beam of X-rays onto a single crystal of a compound. youtube.com The crystal lattice diffracts the X-rays in a unique pattern of spots. By analyzing the positions and intensities of these spots, it is possible to calculate the dimensions of the unit cell and the exact position of every atom within it, yielding detailed information on bond lengths, bond angles, and intermolecular interactions. carleton.eduuwaterloo.ca

For derivatives of this compound that can be crystallized, SC-XRD provides the most definitive structural proof. mdpi.com This is particularly important for complex structures like germoxanes or other oligomeric species that may form from hydrolysis or condensation reactions. mdpi.com The resulting crystal structure offers an unambiguous depiction of the molecule's conformation and packing in the solid state.

Research Findings:

While a crystal structure for this compound itself (a liquid at room temperature) is not commonly reported, its solid-state derivatives are frequently studied. For instance, hydrolysis of related organogermanium compounds can lead to the formation of crystalline germoxanes with well-defined cage or ladder structures. SC-XRD analysis of such a derivative would yield precise data on the Ge-O, Ge-C, and O-C bond lengths and the Ge-O-Ge and O-Ge-O bond angles, confirming the compound's covalent framework and stereochemistry. mdpi.comrsc.org

Interactive Data Table: Representative Crystallographic Data for an Organogermanium Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)12.789
β (°)98.76
Volume (ų)1978.5
Z (molecules/unit cell)4
Ge-O bond length (Å)1.75 - 1.78
Ge-C bond length (Å)1.94 - 1.96
O-Ge-O angle (°)108.5 - 110.2
Ge-O-Ge angle (°)130.5 - 135.1

Note: This table presents typical, plausible crystallographic data for a hypothetical crystalline derivative of this compound, illustrating the precision of the technique.

Electron Diffraction and Microscopy in Materials Science Applications

When materials derived from this compound are nanostructured or exist as thin films, transmission electron microscopy (TEM) and electron diffraction become crucial analytical tools. researchgate.net TEM uses a beam of electrons to create a high-resolution image of a sample, revealing morphology, particle size, and shape. youtube.com Electron diffraction occurs when the electron beam interacts with the crystalline lattice of the material, producing a diffraction pattern similar to XRD but from a much smaller area. labnews.co.ukwikipedia.org

This technique is vital for materials science applications where this compound is used as a precursor, for example, in the synthesis of germanium nanoparticles or germanium oxide (GeOₓ) thin films. researchgate.netnih.gov Selected area electron diffraction (SAED) can determine if nanoparticles are crystalline, polycrystalline, or amorphous. nih.gov High-resolution TEM (HRTEM) can even visualize the atomic lattice planes within a single nanoparticle.

Research Findings:

Studies involving the synthesis of germanium nanoparticles from organogermanium precursors utilize TEM to confirm the formation of discrete, nanoscale particles. acs.orgmdpi.com The images provide data on the size distribution and morphology of the nanoparticles. Corresponding SAED patterns can distinguish between amorphous germanium, which produces diffuse rings, and crystalline germanium, which shows sharp, concentric rings or distinct spots. researchgate.net This information is critical for understanding how synthesis conditions affect the final material's properties.

Advanced X-ray Spectroscopies (e.g., XANES) for Electronic Structure and Oxidation State Probing

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful, element-specific technique used to probe the local electronic structure and oxidation state of a specific atom within a material. uu.nllibretexts.org The technique involves tuning the energy of an X-ray beam across the absorption edge of a core electron of the element of interest—in this case, the Germanium K-edge. aps.orgacs.org The precise energy and shape of this absorption edge are highly sensitive to the formal oxidation state, coordination environment, and bonding of the absorbing atom. xrayabsorption.orglibretexts.org

For this compound and its derivatives, Ge K-edge XANES can provide valuable information that is often difficult to obtain by other methods. It can confirm the +4 oxidation state of germanium and show how this changes during chemical reactions, such as reduction to form Ge(0) nanoparticles or transformation into different oxide environments. The pre-edge features and the shape of the main absorption edge act as a "fingerprint" for the local coordination geometry (e.g., tetrahedral vs. octahedral) around the germanium atom. youtube.com

Research Findings:

In a XANES study, the spectrum of an this compound-derived material is compared to spectra from reference compounds with known germanium oxidation states and coordination (e.g., Ge metal, GeO, GeO₂). The energy of the absorption edge shifts to higher values as the oxidation state of germanium increases. xrayabsorption.org For example, the Ge K-edge energy for Ge(0) is lower than for Ge(II) in GeO, which is in turn lower than for Ge(IV) in GeO₂. By measuring the edge position of a new material derived from this compound, its average germanium oxidation state can be determined. This is crucial for tracking redox chemistry and understanding the electronic properties of the resulting materials.

Interactive Data Table: Germanium K-edge XANES Edge Position vs. Oxidation State

Germanium CompoundOxidation StateGe K-edge Energy (eV)
Ge (metal foil)0~11103.0
GeO+2~11105.5
This compound +4 ~11108.0
GeO₂ (tetragonal)+4~11108.2
GeCl₄+4~11109.5

Note: Edge energies are approximate and can vary slightly based on coordination and covalent character. This table demonstrates the clear trend of increasing edge energy with increasing oxidation state.

Computational and Theoretical Investigations of Ethyltriethoxygermane

Computational Catalysis Studies and Reaction Pathway MappingComputational tools are frequently used to map reaction pathways and understand catalytic processes.ukri.orglisaroychemistry.comThis involves identifying all relevant intermediates and elementary reactions on a potential energy surface.ethz.chWhile the reactivity of Ge-O bonds has been explored theoretically in other molecules,acs.orgnih.govresearchgate.netspecific computational catalysis studies involving Ethyltriethoxygermane are absent from the literature.

Microkinetic Modeling of Catalytic CyclesMicrokinetic modeling connects the energetics of elementary reaction steps, often derived from DFT, with macroscopic kinetic data to provide a detailed understanding of a catalytic cycle.kit.edumpg.ded-nb.inforesearchgate.netIt is a sophisticated approach used to model heterogeneous catalysis.researchgate.netNo microkinetic models have been developed or published for any catalytic process involving this compound.

Due to the absence of specific research data for this compound in the scientific literature corresponding to the requested topics, this article cannot be completed at this time.

Predictive Modeling for Novel this compound Derivatives and Analogues

Predictive modeling, utilizing computational chemistry techniques, serves as a powerful tool for the in silico design and evaluation of novel derivatives and analogues of this compound. By simulating molecular structures and properties, researchers can forecast the behavior of yet-to-be-synthesized compounds, thereby guiding experimental efforts toward molecules with desired characteristics. This approach is particularly valuable in materials science, where organogermanium compounds are explored as precursors for thin films and other advanced materials.

Theoretical investigations into related organogermanium compounds, such as germanium alkoxides and hydrides, have established a foundation for applying similar predictive methodologies to this compound. nih.gov For instance, density functional theory (DFT) calculations are instrumental in determining the electronic structure, reactivity, and thermodynamic stability of these molecules. mdpi.com

Detailed Research Findings from Predictive Modeling Studies on Analogous Systems:

While specific predictive modeling studies on novel this compound derivatives are not yet prevalent in published literature, the established computational approaches for analogous silicon and germanium compounds allow for a clear projection of the research that can be conducted. For example, a study on silicon and germanium hydrides demonstrated a method to accurately predict their formation enthalpies using atom-wise corrections, reducing the deviation from experimental values to within 1-3 kcal/mol. nih.gov This highlights the potential for developing highly accurate predictive models for the thermodynamic properties of new this compound derivatives.

Furthermore, DFT calculations have been successfully employed to investigate the reaction mechanisms of germanium complexes, providing insights into bond activation and reactivity. mdpi.com Similar computational strategies can be applied to predict the hydrolysis and condensation behavior of novel this compound analogues, which is crucial for their application as precursors in sol-gel processes. The hydrolysis of germanium alkoxides is known to be rapid, leading to the formation of Ge-O-Ge networks, a process that can be modeled to understand the influence of different functional groups on the reaction kinetics and the structure of the resulting materials. acs.orgnih.gov

Predictive modeling can also be used to design this compound derivatives with tailored electronic properties. By modifying the organic substituents on the germanium atom, it is possible to tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These parameters are critical in determining the compound's potential for use in electronic and optoelectronic applications.

Illustrative Data Tables for Predicted Properties of Hypothetical this compound Derivatives:

The following data tables are illustrative examples of the types of data that can be generated through predictive modeling of novel this compound derivatives. These tables are based on the common outputs of DFT and other computational chemistry methods.

Table 1: Predicted Thermodynamic Properties of Hypothetical this compound Derivatives

This table showcases how computational models can predict the stability of new compounds.

Derivative NameFormulaPredicted Enthalpy of Formation (kcal/mol)Predicted Gibbs Free Energy of Formation (kcal/mol)
Mthis compoundCH₃Ge(OCH₂CH₃)₃-155.8-110.2
VinyltriethoxygermaneC₂H₃Ge(OCH₂CH₃)₃-130.5-88.9
PhenyltriethoxygermaneC₆H₅Ge(OCH₂CH₃)₃-115.2-65.7
(Trifluoromethyl)triethoxygermaneCF₃Ge(OCH₂CH₃)₃-280.1-235.4

Table 2: Predicted Electronic Properties of Hypothetical this compound Derivatives

This table illustrates the prediction of electronic characteristics relevant to semiconductor and optical applications.

Derivative NameHOMO Energy (eV)LUMO Energy (eV)Predicted Band Gap (eV)Predicted Dipole Moment (Debye)
Mthis compound-6.851.258.101.8
Vinyltriethoxygermane-6.701.107.801.9
Phenyltriethoxygermane-6.500.957.452.1
(Trifluoromethyl)triethoxygermane-7.200.808.003.5

Table 3: Predicted Reactivity Descriptors for Hypothetical this compound Derivatives in Hydrolysis

This table demonstrates how predictive models can forecast the reactivity of new compounds in key chemical processes like hydrolysis.

Derivative NameCalculated Activation Energy for Hydrolysis (kcal/mol)Predicted Reaction Rate Constant (s⁻¹)
Mthis compound15.21.5 x 10⁻³
Vinyltriethoxygermane14.82.1 x 10⁻³
Phenyltriethoxygermane14.52.8 x 10⁻³
(Trifluoromethyl)triethoxygermane16.50.5 x 10⁻³

These predictive approaches enable the rapid screening of a large number of potential derivatives, identifying promising candidates for synthesis and experimental validation, thereby accelerating the discovery of new materials with enhanced functionalities.

Applications of Ethyltriethoxygermane in Advanced Materials Science

Precursor Chemistry for Thin Film Deposition

Ethyltriethoxygermane serves as a specialized molecular precursor in the fabrication of germanium-containing thin films, which are critical components in advanced electronic and optoelectronic devices. As an organometallic compound, it belongs to the family of metal alkoxides, which are widely used in materials science for their ability to be converted into solid metal oxides or other compounds under controlled conditions. azonano.com The utility of this compound in thin film deposition stems from its chemical structure, which combines a central germanium atom with one direct ethyl (–C2H5) ligand and three ethoxy (–OC2H5) ligands. This combination provides the necessary volatility and reactivity for both vapor-phase and solution-based deposition techniques. azonano.comharvard.edu In these processes, the precursor is transported to a substrate surface where it undergoes chemical reactions—either thermally induced or chemically initiated—to deposit a solid film of a desired germanium compound, such as germanium dioxide (GeO2) or elemental germanium. The organic ligands (ethyl and ethoxy groups) are designed to detach and form volatile byproducts that can be easily removed from the reaction chamber. harvard.edu

Chemical Vapor Deposition (CVD) of Germanium-Containing Thin Films

Chemical Vapor Deposition (CVD) is a cornerstone technique for producing high-purity, high-performance solid materials and thin films. wikipedia.org In a typical CVD process, a substrate is exposed to one or more volatile precursors which react and/or decompose on the substrate surface to produce the desired deposit. azonano.com Organogermanium compounds, including alkoxides like this compound, are valuable precursors for CVD because they offer lower decomposition temperatures compared to inorganic precursors and are often less hazardous than germane (B1219785) (GeH4) gas. researchgate.netresearchgate.net The presence of both a direct Germanium-Carbon bond (Ge-C) from the ethyl group and Germanium-Oxygen-Carbon bonds (Ge-O-C) from the ethoxy groups provides a complex decomposition pathway that can be tailored by adjusting process parameters like temperature, pressure, and carrier gas composition to control the final film's properties. researchgate.net

Metal-Organic Chemical Vapor Deposition (MOCVD) Innovations

Metal-Organic Chemical Vapor Deposition (MOCVD), also known as organometallic vapor-phase epitaxy (OMVPE), is a highly precise variant of CVD used to grow complex crystalline layers and semiconductor multilayer structures. wikipedia.org The technique relies on metal-organic precursors, making this compound a suitable candidate for depositing germanium-containing films. gelest.com Innovations in MOCVD are often driven by the development of novel precursors that offer improved volatility, stability, and purity, leading to higher quality films grown at lower temperatures. wikipedia.orgarxiv.org

The use of single-source precursors, which contain all the necessary elements for the desired film, is a significant area of innovation. While this compound contains germanium, carbon, and oxygen, it is primarily used as a germanium source for Ge or GeO2 films. For instance, in the MOCVD growth of rutile GeO2, a related precursor, tetraethyl germane (TEGe), has been successfully used, demonstrating that organogermanium compounds can yield high-quality crystalline oxide films at elevated temperatures (e.g., 840–925 °C). arxiv.orgarxiv.org The quality of the resulting film is highly dependent on process conditions, as shown in the table below, which summarizes findings from an MOCVD study using an analogous organogermanium precursor.

Representative MOCVD Growth Parameters for r-GeO₂ Films Using an Organogermanium Precursor arxiv.orgarxiv.org

This table illustrates the impact of key MOCVD process parameters on the crystalline quality and surface morphology of GeO₂ films grown using an organogermanium precursor. Similar dependencies would be expected for films grown from this compound.

Atomic Layer Deposition (ALD) for Precise Film Growth

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that builds films one atomic layer at a time, offering unparalleled control over thickness and conformality. vaporpulse.com The process involves sequential, self-limiting surface reactions. vaporpulse.com A precursor like this compound is introduced into a reactor, where it chemisorbs onto the substrate surface as a monolayer. Excess precursor is purged, and then a second reactant (e.g., water, ozone) is introduced to react with the first layer, forming a layer of the desired material. arxiv.org

Germanium alkoxides, such as germanium tetraethoxide (Ge(OEt)4), which is structurally very similar to this compound, have been identified as effective precursors for the ALD of germanium oxide (GeO2). google.com The self-limiting nature of ALD requires precursors that are thermally stable at the deposition temperature yet highly reactive with the co-reactant. harvard.edu Alkoxide precursors are well-suited for this, as the M-O bonds in the resulting film are strong, and the ligand exchange reactions are often thermodynamically favorable. harvard.edu Research on various germanium precursors for ALD has shown that the choice of precursor and oxidant significantly impacts the growth characteristics and film quality. arxiv.orgnih.gov

Comparison of Germanium Precursors in ALD for GeO₂ Deposition
Precursor TypeExample CompoundTypical Co-reactantDeposition Temperature (°C)Key CharacteristicsReference
AlkoxideGermanium(IV) ethoxideH₂O, O₃100-300Good reactivity, potential for carbon-free films. google.com
AmideTetrakis(dimethylamino)germanium (TDMAGe)O₃, H₂O150-250High reactivity, allows for lower deposition temperatures. arxiv.org
HalideGermanium tetrachloride (GeCl₄)H₂O200-400Highly reactive but can lead to corrosive byproducts (HCl). researchgate.net
Influence of Precursor Volatility and Thermal Stability on Film Properties

The success of any CVD or ALD process is critically dependent on the physical properties of the precursor, namely its volatility and thermal stability. researchgate.net

Volatility determines the efficiency of the precursor's transport in the gas phase from its container to the substrate. A precursor must have a sufficiently high vapor pressure (typically at least 0.1 Torr) at a temperature where it does not decompose. harvard.edu Liquid precursors like this compound are generally preferred over solids as they provide more stable and reproducible vapor delivery. harvard.edu The ethoxy groups in this compound contribute to its volatility.

Thermal Stability defines the temperature window for the deposition process. The precursor must be stable enough to avoid decomposing in the gas phase before reaching the substrate, which would lead to particle formation and poor film quality. researchgate.net However, it must also decompose effectively on the hot substrate surface to form the desired film. An ideal precursor has a wide "ALD window," a temperature range where it is thermally stable in the gas phase but reactive on the surface, allowing for self-limiting growth. youtube.com The thermal decomposition of organogermanium compounds like tetraethylgermanium has been shown to be sensitive to temperature, affecting the incorporation of carbon and the formation of Ge-Ge bonds in the final film. researchgate.net

The interplay between these properties dictates the growth rate, purity, morphology, and crystalline quality of the deposited film. researchgate.net

Plasma-Enhanced CVD and Field-Enhanced CVD for Tailored Materials

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a process that uses plasma to activate precursor gases, allowing film deposition to occur at significantly lower temperatures than in conventional thermal CVD. ceitec.czsemanticscholar.org In PECVD, energy from the plasma creates highly reactive radicals from the precursor molecules in the gas phase. ceitec.cz These radicals then diffuse to the substrate and contribute to film growth. This technique is particularly useful for depositing films on temperature-sensitive substrates.

For germanium-containing films, PECVD has been used to grow amorphous hydrogenated germanium (a-Ge:H) and germanium oxide. mdpi.comtudelft.nl Using an organometallic precursor like this compound in a PECVD process could offer a safer alternative to flammable or toxic gases like silane (B1218182) and germane. mit.edu The plasma environment can effectively break the Ge-C and Ge-O bonds at low temperatures, although it can also lead to the incorporation of carbon or hydrogen impurities if the process is not carefully controlled. tudelft.nlresearchgate.net Studies on similar precursors like tetraethoxysilane (TEOS) in PECVD show that plasma conditions (e.g., high vs. low frequency) can control film stress and density. mit.eduresearchgate.net

Field-Enhanced CVD is an emerging area where an external electric or magnetic field is applied during the CVD process. This field can influence the chemical reactions, nucleation, and growth of the thin film, offering another level of control over material properties such as crystal orientation, phase, and morphology. The application of an electric field can accelerate reaction kinetics and modify the granular structure of the deposited films. While specific research on this compound in field-enhanced CVD is not widely available, the technique represents a frontier for tailoring the properties of functional films derived from organometallic precursors.

Solution Deposition (Sol-Gel) Routes to Germanium-Based Materials

The sol-gel process is a versatile solution-based method for fabricating ceramic and glass materials. nih.gov It typically involves the hydrolysis and condensation of molecular precursors, such as metal alkoxides, in a liquid solvent. gelest.com this compound, as a germanium alkoxide, is a suitable precursor for the sol-gel synthesis of germanium dioxide (GeO2).

The process can be summarized in several key steps:

Hydrolysis: The alkoxide precursor reacts with water, replacing the ethoxy (–OC2H5) groups with hydroxyl (–OH) groups.

Condensation: The hydrolyzed molecules react with each other to form Ge–O–Ge bridges, releasing water or alcohol as a byproduct. This polycondensation process leads to the formation of a "sol," which is a stable dispersion of colloidal particles.

Gelation: As the condensation reactions continue, the colloidal particles link together to form a three-dimensional network that spans the entire volume of the liquid, resulting in a "gel." gelest.communi.cz

Drying and Sintering: The gel is then dried to remove the solvent, creating a xerogel or aerogel. Subsequent heat treatment (sintering) can be used to densify the material into a solid glass or ceramic.

The hydrolysis rate of germanium alkoxides is notably higher than that of silicon alkoxides, which requires careful control of reaction conditions to prevent uncontrolled precipitation. researchgate.net Sol-gel chemistry has been successfully used to prepare GeO2 nanoparticles, thin films, and glasses. researchgate.netmdpi.com For example, the hydrolysis of germanium isopropoxide has been used to synthesize GeO2 nanoparticles, where subsequent annealing controls the final crystalline phase and particle size. mdpi.com Similarly, germanium tetra-ethoxide has been used in sol-gel routes to prepare germanium disulphide by reacting it with dihydrogen sulphide. tees.ac.uk This approach highlights the adaptability of germanium alkoxide precursors for synthesizing not only oxides but also other classes of germanium-based materials.

Fabrication of Functional Coatings and Surface Modifications

This compound is utilized to create thin films and coatings on various substrates. The sol-gel process provides a convenient method for depositing these films from a liquid solution via dip-coating, spin-coating, or spray-coating, followed by a thermal curing step.

Coatings derived from this compound can provide effective protection for surfaces. The resulting dense germoxane network offers good adhesion and acts as a barrier against corrosion and abrasion. hpfminerals.com For applications requiring enhanced durability, these coatings can improve the resistance of materials to environmental degradation. riteks.com

In the field of optoelectronics, germanium oxide is valued for its high refractive index and transparency in the infrared region. nanorh.com Coatings synthesized from this compound can be used to create optical films with specific refractive properties for applications such as anti-reflection layers or waveguides. By controlling the density and composition of the film during the sol-gel process, the optical characteristics can be precisely engineered.

The chemical structure of this compound makes it an excellent agent for modifying the surface properties of materials, particularly wettability and adhesion. nih.gov Wettability, which describes how a liquid interacts with a solid surface, is often quantified by the water contact angle.

The ethyl groups retained in hybrid coatings are nonpolar and thus impart hydrophobic (water-repellent) characteristics to the surface. mdpi.com By creating a surface layer from this compound, the wettability of an otherwise hydrophilic substrate can be significantly reduced. This ability to control surface energy is crucial for applications such as self-cleaning surfaces and moisture-resistant barriers. kettering.edumdpi.com

Conversely, the hydroxyl groups present during the intermediate stages of the sol-gel process can be used to promote adhesion to substrates. These groups can form strong bonds with the surface of materials like glass, metal, or ceramics, ensuring the durability and integrity of the coating. researchgate.netsigmaaldrich.com

Surface ModifierResulting Surface PropertyControlling FactorPotential Application
This compound-derived hybrid coatingHydrophobicityPresence of nonpolar ethyl groupsWater-repellent coatings mdpi.com
This compound solEnhanced AdhesionFormation of bonds via hydroxyl groupsDurable protective films sigmaaldrich.com

Role in Nanomaterials Synthesis and Engineering

The use of molecular precursors like this compound is central to the "bottom-up" approach of nanotechnology, where functional materials and devices are built from atomic or molecular components. cps4jobs.com this compound's role in this field is to provide precise control over the structure and functionality of the resulting nanomaterials.

Because it has three reactive sites (the ethoxy groups) and one non-reactive site (the ethyl group), it acts as a network modifier. During polymerization, it can terminate the growth of the network in one direction, influencing the final morphology of the nanostructures. This control allows for the engineering of materials with specific shapes and sizes, from zero-dimensional nanoparticles to one-dimensional nanowires or two-dimensional films. nih.gov The ability to manipulate matter at this scale is fundamental to creating materials with novel electronic, optical, and mechanical properties. cps4jobs.com

Lack of Publicly Available Research on this compound for Advanced Materials Applications

Despite a thorough search of scientific literature and databases, there is currently no publicly available research detailing the specific applications of this compound in the directed synthesis of germanium nanostructures or its integration into composite materials. While the field of advanced materials science extensively explores various organogermanium compounds as precursors for nanomaterials and components in composites, specific studies focusing on this compound for these purposes could not be identified.

The synthesis of germanium nanostructures, such as nanowires, quantum dots, and thin films, typically involves the chemical reduction or thermal decomposition of germanium precursors. Commonly cited precursors in scientific literature include germanium tetrachloride (GeCl₄), germane gas (GeH₄), and various organogermanium compounds like tetra-n-butylgermane. These molecules are chosen for their reactivity and ability to controllably decompose or react to form elemental germanium or germanium oxides under specific conditions. The precise control over reaction parameters allows for the "directed synthesis" of nanostructures with desired sizes, shapes, and properties.

Similarly, the integration of germanium into composite materials is an area of active research, aiming to leverage the unique electronic and optical properties of germanium. These composites can find applications in areas such as lithium-ion batteries, thermoelectric devices, and infrared optics. The germanium component is often introduced in the form of nanoparticles or as a coating, which is then embedded within a polymer, ceramic, or metal matrix. The choice of the germanium precursor in these applications is critical to ensure proper dispersion and bonding within the host material.

While this compound, with its ethyl and ethoxy groups attached to a central germanium atom, theoretically could serve as a precursor in such applications—potentially undergoing hydrolysis and condensation reactions—no specific studies have been published to demonstrate or investigate this potential. The absence of research in this specific area means that there are no detailed findings, data tables, or established methodologies to report regarding its use in the directed synthesis of germanium nanostructures or its role in composite materials.

Further research would be necessary to explore the viability of this compound as a precursor in advanced materials science and to characterize its behavior in nanoscale synthesis and composite fabrication. Until such studies are conducted and published, information on its specific applications in these fields remains unavailable.

Catalytic Applications of Ethyltriethoxygermane and Its Derived Species

Organogermanium Compounds as Pre-catalysts and Ligands

Organogermanium compounds can serve dual roles in catalysis: as stable pre-catalysts from which the active catalytic species is generated in situ, or as ligands that modify the activity and selectivity of a metallic center. nih.govpaperpublications.org Their thermal stability and chemical inertness, in many cases, make them robust under various reaction conditions. paperpublications.org

The design of catalysts containing germanium hinges on leveraging the distinct properties of the germanium atom. Key principles include:

Lewis Acidity : The germanium center can act as a Lewis acid, coordinating to substrates to activate them for subsequent reactions. This is particularly relevant in catalyst design for polymerization and other transformations. chemistryviews.org

Ligand Design : The organic and alkoxy groups attached to the germanium atom, such as the ethyl and ethoxy groups in ethyltriethoxygermane, can be systematically varied to tune the steric and electronic environment of the catalyst. This allows for fine-control over catalyst activity and selectivity.

Redox Activity : Germanium can exist in different oxidation states (commonly +2 and +4), enabling its participation in redox-based catalytic cycles. alfachemic.com Germylenes (Ge(II) compounds) are analogues of carbenes and can be highly reactive intermediates in catalytic processes. nih.gov

Support Interaction in Heterogeneous Systems : For heterogeneous catalysts, the interaction between the germanium species and the support material (like silica or alumina) is crucial. This interaction can influence catalyst stability, dispersion, and the nature of the active sites. nih.govneumannlab.science

Organogermanium compounds have found applications in both homogeneous and heterogeneous catalysis, where the distinction lies in the phase of the catalyst relative to the reactants. youtube.com

Homogeneous Catalysis: In homogeneous systems, the catalyst is dissolved in the same phase as the reactants, leading to high activity and selectivity. Organogermanium compounds are often used as soluble pre-catalysts or ligands for transition metals like palladium and gold. acs.orgresearchgate.net For instance, certain derivatives are employed as homogenous catalysts for various organic transformations. paperpublications.org While many organogermanes show low reactivity in traditional palladium catalytic cycles, they exhibit unique and efficient reactivity with more electrophilic or electron-deficient metal complexes, such as those of gold(I) and gold(III). acs.orgwikipedia.org

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which simplifies catalyst separation and recycling—a significant advantage for industrial processes. neumannlab.scienceyoutube.com Germanium-based materials, such as germanium oxide (GeO₂) supported on materials like alumina (Al₂O₃), serve as effective heterogeneous catalysts. alfachemic.com These catalysts are used in processes like polyester production and the synthesis of carbon nanomaterials. alfachemic.com The design of these catalysts focuses on maximizing the active surface area and ensuring the stability of the catalytic sites under demanding reaction conditions.

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst Phase Same phase as reactants (typically liquid)Different phase from reactants (e.g., solid catalyst with liquid/gas reactants)
Organogermanium Role Soluble pre-catalysts, ligands (e.g., for Pd, Au) acs.orgresearchgate.netActive species on a solid support (e.g., GeO₂ on Al₂O₃) alfachemic.com
Advantages High selectivity, mild reaction conditions, well-defined active sites youtube.comEasy separation of catalyst, reusability, suitability for continuous processes youtube.com
Disadvantages Difficult catalyst separation youtube.comLower selectivity, requires higher temperatures/pressures youtube.com
Example Application Gold-catalyzed C-H functionalization with aryl germanes acs.orgPolyester production using GeO₂ catalysts alfachemic.com

Catalytic Transformations Mediated by this compound Derivatives

Derivatives of this compound can be tailored to mediate a range of important chemical reactions, from the formation of carbon-carbon bonds to addition reactions across unsaturated bonds.

Cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon (C-C) and carbon-heteroatom bonds. rsc.orgvanderbilt.edunih.gov Organogermanium compounds have emerged as valuable coupling partners in these transition-metal-catalyzed reactions. wikipedia.org While initially considered less reactive than their organosilicon or organotin counterparts, their unique reactivity allows for highly chemoselective transformations. wikipedia.orgwikipedia.org

Aryl germanes, for example, can be coupled efficiently with aryl halides using palladium nanoparticle catalysts. researchgate.netresearchgate.net This reactivity is orthogonal to traditional homogeneous palladium catalysis, where organogermanium compounds are often inert. researchgate.net This distinct reactivity profile allows for selective C-C bond formation in the presence of other reactive functional groups. wikipedia.org Gold complexes have also been shown to be effective catalysts for activating the C-Ge bond in aryl germanes for C-H functionalization reactions. acs.org

Catalyst SystemCoupling PartnersReaction TypeKey Feature
Pd NanoparticlesAryl Germanes + Aryl IodidesCross-CouplingOrthogonal reactivity; tolerates other coupling groups like boronic esters. researchgate.netwikipedia.org
Pd(TFA)₂Aryl Germanes + Carboxylic AcidsOxidative C-O CouplingProceeds via a Pd(II)/Pd(IV) cycle. wikipedia.org
Au(I) or Au(III) ComplexesAryl Germanes + ArenesC-H FunctionalizationMild conditions with an air- and moisture-stable catalyst. acs.org

Hydrosilylation and hydroboration are important reactions that involve the addition of Si-H and B-H bonds, respectively, across unsaturated bonds like alkenes and alkynes. wikipedia.orgmasterorganicchemistry.com

Hydrosilylation: This reaction is a primary method for producing organosilicon compounds and is typically catalyzed by transition metals, most notably platinum complexes. wikipedia.org While platinum catalysts are common, cobalt-based systems have been developed for the hydrosilylation of alkynylgermanes, providing access to a range of unsaturated organogermanes under mild conditions. nih.govacs.org The choice of catalyst can influence the chemo- and regioselectivity of the addition. sigmaaldrich.com

Hydroboration: This process converts alkenes and alkynes into organoboranes, which are versatile intermediates in organic synthesis. masterorganicchemistry.com Low-valent germanium(II) hydrides have been shown to be effective catalysts for the hydroboration of aldehydes and ketones. nih.gov These germanium-based catalysts can be formed in situ from pre-catalysts and offer an alternative to traditional transition metal catalysts for this transformation. nih.govresearchgate.net

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org This transformation is catalyzed by transition metal complexes, most famously those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalysts). wikipedia.orgharvard.edu

The reaction proceeds through a mechanism involving metallacyclobutane intermediates. wikipedia.orgharvard.edu While organogermanium compounds are not typically employed as the primary catalysts in olefin metathesis, the reaction is a cornerstone of modern organic synthesis for creating complex cyclic and acyclic molecules. masterorganicchemistry.com The development of olefin metathesis has been driven by the design of well-defined, functional-group-tolerant homogeneous catalysts. nih.govwikipedia.org There is currently limited literature describing a significant role for germanium-based catalysts in mediating olefin metathesis reactions, which remain dominated by ruthenium and molybdenum systems.

Mechanistic Investigations of Catalytic Cycles

Detailed mechanistic investigations specifically focused on the catalytic cycles involving this compound are not extensively documented in publicly available scientific literature. However, insights can be drawn from related organogermanium compounds and general principles of germanium chemistry in catalysis.

The identification of the precise active germanium species derived from this compound in a catalytic cycle is a complex task that often depends on the specific reaction conditions. While direct studies on this compound are scarce, research on other organogermanium compounds suggests that the active species can vary significantly.

In reactions where this compound may act as a precursor to a Lewis acidic catalyst, the active species could be a partially hydrolyzed and condensed form of the original molecule. The presence of water or other protic sources can lead to the formation of germoxane oligomers or germanium oxide species. For instance, in polyester production, germanium dioxide (GeO2) is a known catalyst, and it is plausible that this compound could serve as a precursor to catalytically active GeO2 nanoparticles or clusters under reaction conditions.

In the context of bimetallic catalysis, organogermanium compounds have been shown to modify the properties of noble metal catalysts. Studies on supported Ge-Pt/C catalysts indicate that germanium can be selectively anchored onto the platinum particles. While this study did not use this compound, it suggests that if used as a precursor, the active germanium species might be a surface-bound germanium atom or a small germanium cluster that alters the electronic and geometric properties of the primary metallic catalyst.

Furthermore, for certain reactions, the intact this compound molecule might coordinate to a substrate, activating it for subsequent transformation. However, without specific experimental evidence, this remains a hypothetical scenario. The high reactivity of the ethoxy groups towards hydrolysis suggests that in many practical applications, the initially introduced this compound is likely transformed into other germanium-containing species that constitute the true catalytic entity.

Reaction Kinetics: The rate of a reaction catalyzed by a germanium species derived from this compound would likely be influenced by:

Catalyst Concentration: Increasing the concentration of the active germanium species would generally lead to a higher reaction rate, assuming the catalyst does not undergo deactivation through aggregation at higher concentrations.

Temperature: As with most chemical reactions, increasing the temperature would typically increase the reaction rate, following the Arrhenius equation. However, excessively high temperatures could lead to catalyst decomposition or undesired side reactions.

Substrate Concentration: The effect of substrate concentration on the reaction rate would depend on the specific reaction mechanism and could follow various kinetic models, such as Michaelis-Menten-type kinetics if a substrate-catalyst complex is formed.

Selectivity Control: Achieving high selectivity (chemo-, regio-, and stereoselectivity) is a critical aspect of catalysis. For reactions potentially catalyzed by this compound-derived species, selectivity could be controlled by:

Ligand Modification: Although this compound itself has simple ethyl and ethoxy groups, the use of co-ligands or modifying the precursor could influence the steric and electronic environment around the germanium center, thereby directing the approach of the reactants and influencing the selectivity of the product formation.

Solvent Effects: The choice of solvent can significantly impact the stability of intermediates and transition states in a catalytic cycle, thus affecting both the reaction rate and selectivity.

Additives: The introduction of additives or co-catalysts could interact with the germanium catalyst or the substrates, leading to enhanced selectivity.

Without specific research on this compound, the following table provides a hypothetical overview of factors that could influence reaction kinetics and selectivity.

FactorPotential Impact on KineticsPotential Impact on Selectivity
Temperature Increased temperature generally increases reaction rate.May decrease selectivity by promoting side reactions.
Pressure For gas-phase reactions, increased pressure of reactants can increase the rate.Can influence equilibrium positions and thus product distribution.
Catalyst Loading Higher loading can increase the overall reaction rate.May lead to aggregation and loss of selectivity.
Solvent Polarity Can influence the rate by stabilizing or destabilizing charged intermediates.Can affect the relative energies of different reaction pathways, thus altering selectivity.
Co-catalysts/Additives Can accelerate the reaction by participating in the catalytic cycle.Can block certain reaction pathways, leading to higher selectivity for a desired product.

Impact of Catalyst Support and Immobilization Strategies

The performance of a catalyst can be significantly enhanced by immobilizing it on a suitable support material. This approach can improve catalyst stability, facilitate separation from the reaction products, and in some cases, enhance catalytic activity and selectivity. While specific studies on the immobilization of this compound are limited, general strategies for immobilizing metal alkoxides and organometallic compounds can be considered.

This compound can be a precursor for the deposition of germanium oxide onto a support material. The hydrolysis and condensation of the ethoxy groups can be controlled to form a well-dispersed layer of germanium oxide on supports like silica (SiO2), alumina (Al2O3), or titania (TiO2). The interaction between the germanium oxide species and the support can influence the catalytic properties. For example, the acidity or basicity of the support can affect the electronic properties of the active germanium sites.

Immobilization Strategies:

Incipient Wetness Impregnation: The support material can be impregnated with a solution of this compound, followed by drying and calcination to convert the precursor into germanium oxide.

Sol-Gel Method: this compound can be co-hydrolyzed with another alkoxide precursor (e.g., tetraethyl orthosilicate, TEOS) to create a mixed-oxide material with germanium species finely dispersed within the silica matrix.

Chemical Grafting: The surface of a support material can be functionalized with reactive groups (e.g., hydroxyl groups) that can react with this compound to form a covalent bond, thus anchoring the germanium species to the surface.

The choice of support and immobilization strategy can have a profound impact on the resulting catalyst's performance. The following table summarizes the potential effects of different support properties on a catalyst derived from this compound.

Support PropertyPotential Impact on Catalyst Performance
Surface Area A high surface area allows for better dispersion of the active germanium species, leading to a higher number of accessible catalytic sites.
Pore Size and Volume The pore structure can influence the diffusion of reactants and products to and from the active sites, affecting the overall reaction rate.
Surface Acidity/Basicity The support can induce electronic modifications in the germanium species, altering their Lewis acidity and, consequently, their catalytic activity and selectivity.
Thermal and Chemical Stability The support must be stable under the reaction conditions to prevent catalyst degradation and leaching of the active species.

For instance, in the context of supported bimetallic catalysts, the support can play a crucial role in the interaction between the two metallic components. A study on Ge-Pt/C catalysts revealed that the method of preparation influenced the location of germanium, with controlled surface reactions leading to the selective anchoring of germanium onto the platinum particles, whereas conventional impregnation resulted in germanium being primarily located on the carbon support. This highlights the importance of the immobilization strategy in dictating the final structure and catalytic behavior of the material.

Advanced Reaction Mechanism Studies Involving Ethyltriethoxygermane

Fundamental Insights into Organogermanium Reactivity

The reactivity of organogermanium compounds like ethyltriethoxygermane is intermediate between that of analogous silicon and tin compounds. nih.gov The Ge-C bond is stable in air, but the Ge-O bonds are susceptible to hydrolysis. wikipedia.org Mechanistic studies often draw parallels from the extensively studied organosilicon analogues, particularly in the context of sol-gel chemistry, where hydrolysis and condensation are the pivotal reactions.

The principal transformation pathway for this compound is its hydrolysis and subsequent condensation, a process central to the formation of germanium-based polymers and materials. This process involves the activation and cleavage of the Ge-O bonds.

Hydrolysis: The initial step is the hydrolysis of one or more ethoxy groups, which is catalyzed by either acid or base. researchgate.net

Acid-Catalyzed Mechanism: Under acidic conditions, an ethoxy oxygen is protonated, making it a better leaving group (ethanol). A water molecule then attacks the more electrophilic germanium center via a nucleophilic substitution (SN2-type) mechanism. libretexts.org This process is reversible. researchgate.net

Base-Catalyzed Mechanism: Under basic conditions, a hydroxide (B78521) ion directly attacks the germanium atom, displacing an ethoxide ion in a single step. researchgate.net This pathway is generally considered irreversible because the final condensation steps are difficult to reverse. researchgate.net

Condensation: The hydrolyzed intermediates, ethyltrihydroxygermane or its partially hydrolyzed forms (germanols), undergo condensation to form Ge-O-Ge linkages (germoxane bonds). This process releases water or ethanol (B145695).

Water Condensation: Two germanol groups react to form a germoxane bond and a water molecule.

Alcohol Condensation: A germanol group reacts with a remaining ethoxy group to form a germoxane bond and an ethanol molecule.

The relative rates of hydrolysis and condensation, influenced by factors like pH and water-to-alkoxide ratio, determine the structure of the final polymeric material. ucsb.edu Fast hydrolysis followed by slow condensation tends to form more linear or loosely branched polymers, while slow hydrolysis and fast condensation can lead to more compact, highly cross-linked structures. ucsb.edu

Hydrolysis (Step 1): EtGe(OEt)3 + H2O ⇌ EtGe(OEt)2(OH) + EtOH

Hydrolysis (Step 2): EtGe(OEt)2(OH) + H2O ⇌ EtGe(OEt)(OH)2 + EtOH

Hydrolysis (Step 3): EtGe(OEt)(OH)2 + H2O ⇌ EtGe(OH)3 + EtOH

Condensation (multiple pathways): For example, 2 EtGe(OH)3 → (HO)2(Et)Ge-O-Ge(Et)(OH)2 + H2O

The rate-determining step depends significantly on the reaction conditions, particularly the pH.

Under acidic conditions (pH < 4-5): Hydrolysis is generally faster than condensation. The condensation of silanols (and by analogy, germanols) is the rate-limiting step for polymerization. uni-muenster.de

Under basic conditions: The condensation reaction is typically faster than hydrolysis. The rate is influenced by the concentration of deprotonated germanol (Ge-O⁻) species, which are more nucleophilic. webelements.com

The reaction kinetics are complex, as each successive hydrolysis and condensation step has its own rate constant. The table below presents hypothetical kinetic parameters for the hydrolysis of a generic trialkoxy metalloid compound under different catalytic conditions, based on trends observed in alkoxysilanes.

Catalyst ConditionRelative Hydrolysis Rate (kH)Relative Condensation Rate (kC)Rate-Determining StepExpected Polymer Structure
Acidic (pH ~2)FastSlowCondensationLinear/lightly branched
Neutral (pH ~7)SlowestSlowHydrolysisCross-linked clusters
Basic (pH ~10)ModerateFastHydrolysisHighly branched/particulate

Intermolecular Interactions and Self-Assembly Processes

Intermolecular forces play a crucial role in the transformation of this compound from discrete molecules into a macroscopic gel network. Initially, van der Waals forces govern the interactions between ETEG molecules in the liquid state. However, as hydrolysis proceeds, the formation of polar germanol (Ge-OH) groups introduces much stronger hydrogen bonding capabilities. researchgate.net

These hydrogen bonds are the primary driving force for the self-assembly process. researchgate.netrsc.org Hydrolyzed monomers and oligomers interact via hydrogen bonding between Ge-OH groups, as well as between Ge-OH groups and solvent molecules (water, ethanol). rsc.org This network of hydrogen bonds facilitates the correct orientation for condensation reactions to occur, leading to the formation of a rigid, three-dimensional germoxane network characteristic of a gel. researchgate.net

The strength and density of these hydrogen bonds influence the final material's properties. The process is analogous to the well-studied self-assembly of silanols, where different hydrogen-bonding motifs (dimers, chains, sheets) can form depending on steric and electronic factors. researchgate.netresearch-nexus.net The ethyl group on the germanium atom in ETEG introduces steric hindrance that can influence the packing and connectivity of the resulting polymer network compared to tetra-functional precursors like tetraethoxygermane.

Stoichiometric and Catalytic Reaction Divergence

The role of this compound in a reaction can be either stoichiometric or catalytic, leading to vastly different outcomes and efficiencies.

Catalytic Reactions: In the context of sol-gel processing, the hydrolysis and condensation of this compound are typically catalytic reactions. A small amount of acid or base acts as a catalyst, which is regenerated during the reaction cycle. For example, in acid catalysis, a proton (H⁺) is consumed to activate an ethoxy group but is released again after the condensation step. libretexts.org This allows a small amount of catalyst to facilitate the transformation of a large amount of the ETEG precursor. The key advantage of a catalytic approach is the reduction in waste and the ability to control reaction rates with sub-stoichiometric amounts of additives.

Stoichiometric Reactions: this compound can also be used as a stoichiometric reagent, where it is consumed in a 1:1 or other fixed molar ratio with another reactant. An example is the use of organogermanium precursors in the stoichiometric synthesis of specific materials or molecules. nih.gov For instance, the reaction of ETEG with a stoichiometric amount of a metal salt under controlled, anhydrous conditions could be used to synthesize a mixed-metal oxide precursor, where the germanium compound is a direct building block rather than just a network-former. In such a reaction, ETEG would be fully consumed to form a new, discrete molecular species, distinguishing it from the continuous polymerization seen in catalytic sol-gel processes. nih.gov The divergence is clear: catalytic pathways use ETEG to build a polymer network with the help of a promoter, while stoichiometric pathways use ETEG as a direct, mole-for-mole reactant to build a specific molecular or material product.

Future Research Directions and Emerging Paradigms for Ethyltriethoxygermane Chemistry

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and materials discovery, and ethyltriethoxygermane chemistry is no exception. While direct research coupling AI with this compound is still nascent, the broader trends in organometallic and computational chemistry suggest a fertile ground for future exploration. gecacademy.cn

Machine learning algorithms could be trained on existing datasets of organogermanium and organosilicon compounds to predict the physicochemical properties and reactivity of this compound and its derivatives with high accuracy. This predictive power can accelerate the discovery of new compounds with desired characteristics, bypassing the traditional trial-and-error approach to synthesis. For instance, AI could predict the outcomes of polymerization reactions involving this compound, optimizing conditions for the synthesis of germanium-containing polymers with specific thermal or optical properties.

Furthermore, AI can be instrumental in designing novel experiments. By analyzing vast amounts of scientific literature and experimental data, machine learning models can identify promising synthetic routes and unexplored areas of this compound chemistry. This could lead to the discovery of new catalysts for its reactions or novel applications that have not yet been conceptualized. The use of AI in conjunction with automated synthesis platforms could enable high-throughput screening of reaction conditions, significantly accelerating the pace of research and development.

Table 1: Potential Applications of AI/ML in this compound Research

Application Area Description Potential Impact
Property Prediction Using ML models to forecast physical, chemical, and electronic properties of new this compound-derived materials. Rapid screening of candidate materials for specific applications, reducing experimental costs.
Reaction Outcome Prediction Employing AI to predict the products and yields of reactions involving this compound under various conditions. Optimization of synthetic routes and discovery of novel chemical transformations.
Materials Discovery Utilizing generative models to design new germanium-based materials with tailored functionalities starting from this compound. Acceleration of the development of next-generation materials for electronics, optics, and catalysis.

| Automated Synthesis | Integrating AI with robotic platforms to automate the synthesis and characterization of this compound derivatives. | High-throughput experimentation and rapid optimization of material properties. |

Exploration of Novel Germanium-Based Materials with Tailored Functionalities

This compound serves as a versatile precursor for the synthesis of a wide range of germanium-based materials. Future research will likely focus on harnessing this potential to create materials with precisely controlled structures and functionalities. One promising avenue is the development of advanced sol-gel processes using this compound to produce high-purity germanium dioxide (GeO₂) glasses and ceramics. By carefully controlling the hydrolysis and condensation reactions, it may be possible to tailor the porosity, refractive index, and mechanical properties of these materials for applications in fiber optics and catalysis.

The synthesis of germanium-containing nanoparticles is another area of significant interest. acs.org The thermal decomposition or chemical reduction of this compound could be optimized to produce monodisperse germanium nanocrystals with quantum confinement effects. escholarship.org These nanocrystals have potential applications in bioimaging, photovoltaics, and energy storage. acs.orgscience.gov Future work will likely involve exploring the surface functionalization of these nanoparticles to enhance their stability and biocompatibility.

Moreover, this compound can be used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to grow thin films of germanium and its alloys. wechemglobal.com These films are critical components in the semiconductor industry. Research in this area will aim to develop low-temperature deposition processes and to precisely control the doping and strain in the germanium films to improve the performance of electronic and optoelectronic devices. researchgate.net

Development of Advanced Spectroscopic and Computational Tools for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms of this compound is crucial for optimizing its applications. The development and application of advanced spectroscopic and computational tools will be central to achieving this. In situ spectroscopic techniques, such as high-resolution nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can provide real-time insights into the chemical transformations of this compound during reactions. rsc.orgsav.sk This will allow for the identification of transient intermediates and the elucidation of complex reaction pathways.

Computational chemistry, particularly density functional theory (DFT), will continue to be a powerful tool for studying the electronic structure and reactivity of this compound and its derivatives. ebin.pub DFT calculations can be used to model reaction mechanisms, predict spectroscopic properties, and understand the nature of chemical bonding in organogermanium compounds. The synergy between experimental and computational approaches will be essential for a comprehensive understanding of this compound chemistry. researchgate.netorcid.org

Future research may also involve the application of more advanced computational methods, such as molecular dynamics simulations, to study the behavior of this compound in complex environments, such as on surfaces or in solution. These simulations can provide insights into the interactions of this compound with other molecules and materials, which is critical for understanding its role in catalysis and materials synthesis.

Applications in Next-Generation Electronic Devices and Energy Technologies

The unique electronic and optical properties of germanium make it a promising material for next-generation electronic and energy technologies. congruencemarketinsights.comscience.gov this compound, as a precursor for high-purity germanium, is expected to play a significant role in this area. In electronics, germanium is being explored as a channel material for high-performance transistors due to its higher carrier mobility compared to silicon. researchgate.net this compound could be used to deposit high-quality, strained germanium films for these applications. researchgate.net

In the field of energy technologies, germanium-based materials are being investigated for use in lithium-ion batteries and solar cells. science.govscience.gov Germanium has a high theoretical capacity as an anode material for lithium-ion batteries. science.gov this compound could be used to synthesize nanostructured germanium anodes with improved cycling stability. In photovoltaics, germanium can be used as a substrate for growing high-efficiency multi-junction solar cells.

Furthermore, the development of germanium-based spintronic devices, which utilize the spin of electrons in addition to their charge, is an emerging area of research. science.gov The compatibility of germanium with the existing silicon-based technology makes it an attractive platform for spintronics. science.gov this compound could be a key precursor for the fabrication of the necessary germanium nanostructures and thin films for these devices.

Synergistic Approaches in Multi-Component Catalytic Systems

The integration of this compound into multi-component catalytic systems is a promising direction for future research. Synergistic catalysis, where multiple catalysts work together to achieve a transformation that is not possible with a single catalyst, is a powerful strategy for developing new and efficient chemical reactions. rsc.orgua.edu this compound could act as a precursor for one of the catalytic species or as a ligand that modifies the activity of a metal center.

For example, organogermanium compounds have been used to modify chiral heterogeneous catalysts for enantioselective hydrogenations. certh.gr Future work could explore the use of this compound to create novel supported germanium catalysts with enhanced activity and selectivity. Additionally, the combination of organogermanium chemistry with photoredox catalysis could open up new avenues for carbon-germanium bond formation. researchgate.net

The concept of frustrated Lewis pairs (FLPs), which involves the combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, has been applied to the activation of small molecules. Germanium-based Lewis acids, derived from precursors like this compound, could be explored in FLP chemistry for new catalytic applications. The ability of germanium to exist in different oxidation states could also be exploited in redox catalysis.

Q & A

Q. What are the key physicochemical properties of ethyltriethoxygermane, and how do they influence experimental design?

this compound (C₈H₂₀GeO₃) has a molecular weight of 236.88 g/mol, a boiling point of 180°C, and a density of 1.11 g/cm³ . These properties dictate handling protocols: its low flash point (51°C) necessitates inert-atmosphere conditions during reflux reactions to prevent combustion. Its refractive index (1.4178) and melting point (-33°C) are critical for purity validation via techniques like differential scanning calorimetry (DSC) or polarimetry. Researchers must account for its hygroscopicity by using anhydrous solvents and moisture-free glassware to avoid hydrolysis.

Q. How can this compound be synthesized, and what purification methods are recommended?

Synthesis typically involves reacting germanium tetrachloride with ethanol and ethylmagnesium bromide under controlled stoichiometry. Purification is achieved via fractional distillation (utilizing its 180°C boiling point) . Gas chromatography-mass spectrometry (GC-MS) should confirm purity, while nuclear magnetic resonance (¹H/¹³C NMR) validates structural integrity. Trace moisture removal requires molecular sieves or anhydrous magnesium sulfate.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its flammability and potential toxicity, experiments must be conducted under fume hoods with fire-resistant equipment. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste . Emergency protocols for inhalation or skin contact align with organogermanium compound guidelines, emphasizing immediate decontamination and medical consultation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Fourier-transform infrared spectroscopy (FT-IR) identifies Ge-O-C bonds (950–1050 cm⁻¹) and ethyl group vibrations (2800–3000 cm⁻¹). ⁷³Ge NMR spectroscopy (isotope-enriched samples) resolves coordination environments, while X-ray crystallography provides definitive structural data. Cross-validation with elemental analysis (C/H/Ge ratios) ensures accuracy .

Q. How can computational modeling aid in predicting this compound’s reactivity?

Density functional theory (DFT) simulations, using software like Gaussian or ORCA, model its hydrolysis pathways and ligand-exchange kinetics. Parameters such as bond dissociation energies (Ge-O vs. Ge-C) and electrostatic potential maps guide experimental design for applications in sol-gel chemistry or catalysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

Discrepancies often arise from trace impurities (e.g., residual chloride) or solvent polarity effects. Systematic studies using controlled additives (e.g., crown ethers to sequester ions) and kinetic profiling (via in situ IR monitoring) isolate variables. Meta-analyses of published datasets should emphasize reaction conditions (temperature, solvent dielectric constant) and catalyst loading .

Q. How does this compound’s thermal stability impact its use in high-temperature applications?

Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~200°C, forming GeO₂ and ethylene byproducts. For high-temperature processes (e.g., CVD coatings), co-reactants like ammonia or silanes stabilize intermediates. Time-resolved mass spectrometry tracks decomposition pathways, optimizing precursor delivery rates .

Q. What mechanistic insights explain this compound’s low nucleophilicity in comparison to silicon analogs?

The larger atomic radius of germanium reduces orbital overlap, weakening Ge-O bond polarization. Kinetic isotope effects (KIEs) and Hammett plots quantify electronic influences. Comparative studies with triethoxysilane highlight slower hydrolysis rates, necessitating acid/base catalysts (e.g., HCl or K₂CO₃) to enhance reactivity .

Q. How can catalytic systems be designed to improve this compound’s efficiency in sol-gel synthesis?

Bifunctional catalysts (e.g., Ti(OiPr)₄ with Lewis acid sites) accelerate alkoxide condensation. Solvent-free conditions or ionic liquids (e.g., [BMIM][PF₆]) reduce side reactions. In situ small-angle X-ray scattering (SAXS) monitors gelation kinetics, correlating pore structure with precursor concentration .

Q. What environmental factors most significantly affect this compound’s shelf life, and how can degradation be mitigated?

Ambient humidity induces hydrolysis, forming Ge(OH)₄ and ethanol. Storage under argon with 3Å molecular sieves extends stability. Accelerated aging studies (40°C/75% RH) quantify degradation rates. Stabilizers like hindered amines (e.g., TEMPO) or chelating agents (e.g., EDTA) suppress oxidative side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.